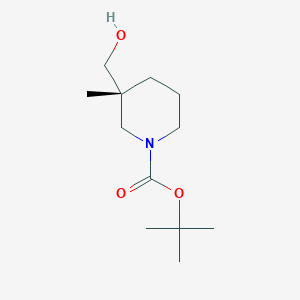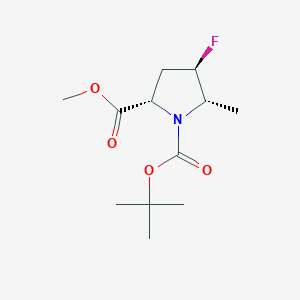
O1-tert-butyl O2-methyl (2S,4R,5S)-4-fluoro-5-methyl-pyrrolidine-1,2-dicarboxylate
Übersicht
Beschreibung
O1-tert-butyl O2-methyl (2S,4R,5S)-4-fluoro-5-methyl-pyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C12H20FNO4 and its molecular weight is 261.29. The purity is usually 95%.
BenchChem offers high-quality O1-tert-butyl O2-methyl (2S,4R,5S)-4-fluoro-5-methyl-pyrrolidine-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O1-tert-butyl O2-methyl (2S,4R,5S)-4-fluoro-5-methyl-pyrrolidine-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Investigation
A study by Prakash et al. (2008) delved into the metabolism of CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist, which is structurally related to the given compound. This research highlighted the involvement of cytochrome P450 isoforms (CYP3A4, CYP3A5, and CYP2C8) in the metabolism of the compound, identifying major pathways including oxidation of the tert-butyl moiety and unusual C-demethylation of the tert-butyl group. This information is crucial in understanding the metabolic fate of related compounds in human liver microsomes (Prakash et al., 2008).
Crystal Structure Elucidation
Clegg et al. (2003) studied a compound structurally similar to the queried chemical, revealing details about its crystal structure. The research described the conformation of the pyrrolidine ring and the intermolecular interactions, such as hydrogen bonding, which are vital for understanding the compound's chemical behavior and potential interactions with biological macromolecules (Clegg, Deboves, & Elsegood, 2003).
Synthetic Methodologies and Chemical Reactions
Terakado and Oriyama (2006) explored the catalytic asymmetric acylation of alcohols using chiral diamines derived from (S)-proline. This research is significant as it provides insights into synthetic methodologies that can be applied to similar compounds for the development of pharmaceuticals or other chemical entities (Terakado & Oriyama, 2006).
Chemical and Pharmacological Synthesis
Yoo et al. (2008) examined the in vitro metabolism of LC15-0133, a novel dipeptidyl peptidase-4 inhibitor. The study provided insights into the metabolic reactions, such as hydroxylation and carbonyl reduction, and identified a C-demethylated metabolite. This research contributes to understanding the metabolic pathways and potential pharmacological interactions of related compounds (Yoo et al., 2008).
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R,5S)-4-fluoro-5-methylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO4/c1-7-8(13)6-9(10(15)17-5)14(7)11(16)18-12(2,3)4/h7-9H,6H2,1-5H3/t7-,8+,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKRYBXQNLRIKM-YIZRAAEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H](N1C(=O)OC(C)(C)C)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111663 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-5-methyl-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R,5S)-1-tert-Butyl 2-methyl 4-fluoro-5-methylpyrrolidine-1,2-dicarboxylate | |
CAS RN |
1984825-19-5 | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-5-methyl-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R,5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1984825-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-5-methyl-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




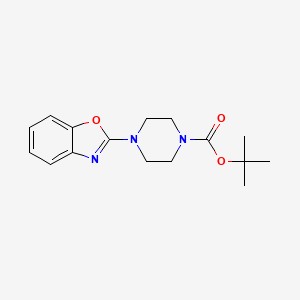

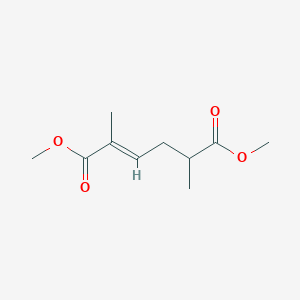
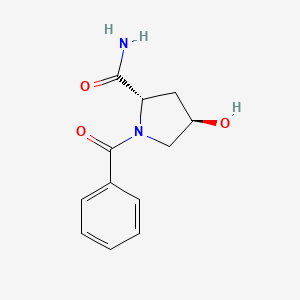

![3-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B3049146.png)
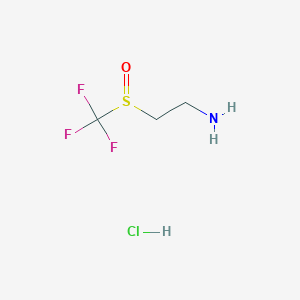
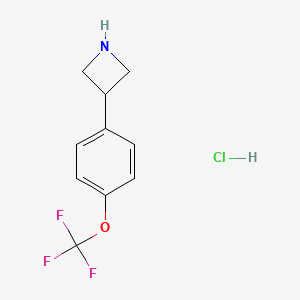
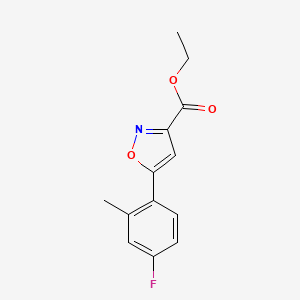
![2-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B3049154.png)
![[3-(Aminomethyl)cyclobutyl]methanol hydrochloride](/img/structure/B3049155.png)
